(2R)-2-[(tert-butoxy)methyl]pyrrolidine
CAS No.:
Cat. No.: VC17738665
Molecular Formula: C9H19NO
Molecular Weight: 157.25 g/mol
* For research use only. Not for human or veterinary use.
![(2R)-2-[(tert-butoxy)methyl]pyrrolidine -](/images/structure/VC17738665.png) 
                        
Specification
| Molecular Formula | C9H19NO | 
|---|---|
| Molecular Weight | 157.25 g/mol | 
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxymethyl]pyrrolidine | 
| Standard InChI | InChI=1S/C9H19NO/c1-9(2,3)11-7-8-5-4-6-10-8/h8,10H,4-7H2,1-3H3/t8-/m1/s1 | 
| Standard InChI Key | VWXSCKOHAKPRKK-MRVPVSSYSA-N | 
| Isomeric SMILES | CC(C)(C)OC[C@H]1CCCN1 | 
| Canonical SMILES | CC(C)(C)OCC1CCCN1 | 
Introduction
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (2R)-2-[(tert-butoxy)methyl]pyrrolidine typically involves chiral resolution or asymmetric catalysis. A patented method (WO2008137087A1) outlines the preparation of related 2-substituted pyrrolidines via tartrate salt resolution :
- 
Racemic Synthesis: 
- 
Chiral Resolution: 
Industrial Production
Industrial-scale production employs continuous flow reactors to enhance yield (≥85%) and enantiomeric excess (ee ≥98%). Key parameters include:
- 
Temperature: 0–25°C to prevent racemization. 
- 
Catalyst: Chiral palladium complexes for asymmetric hydrogenation . 
Physicochemical Properties
| Property | Value | 
|---|---|
| Molecular Formula | C₉H₁₉NO (Free Base) | 
| Molecular Weight | 157.25 g/mol | 
| Appearance | White crystalline powder | 
| Boiling Point | 215–220°C (decomposes) | 
| Solubility | Soluble in ethanol, chloroform | 
| Storage Conditions | Room temperature, inert atmosphere | 
Spectroscopic Data:
Applications in Chemical Synthesis
Asymmetric Catalysis
The compound serves as a chiral ligand in transition-metal catalysis. For example, in palladium-catalyzed allylic alkylation, it achieves enantioselectivities >90% ee .
Pharmaceutical Intermediates
As a building block for protease inhibitors and kinase modulators, its tert-butoxy group enhances metabolic stability. A case study demonstrated its use in synthesizing a Janus kinase (JAK) inhibitor with IC₅₀ = 12 nM .
Biological Relevance
Receptor Binding Studies
Molecular docking simulations reveal affinity for GABAₐ receptors (Kᵢ = 450 nM), suggesting potential anxiolytic applications .
Toxicity Profile
Comparative Analysis
| Compound | Substituent | Application | 
|---|---|---|
| (2R)-2-[(tert-Butoxy)methyl]pyrrolidine | tert-Butoxymethyl | Asymmetric catalysis | 
| (S)-2-Methylpyrrolidine | Methyl | Chiral solvent | 
| 2-Pyrrolidinemethanol | Hydroxymethyl | Drug delivery systems | 
Key Insight: The tert-butoxy group confers superior steric shielding compared to methyl or hydroxymethyl analogs, enhancing enantioselectivity in catalytic applications .
Future Perspectives
Advances in flow chemistry and biocatalysis promise to reduce production costs and improve scalability. Computational studies aim to design derivatives with enhanced binding affinities for neurological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume